molecular formula C14H16O3S B14172720 (1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one CAS No. 923001-94-9

(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one

Cat. No.: B14172720
CAS No.: 923001-94-9
M. Wt: 264.34 g/mol
InChI Key: NTRFEQOSYCMXPB-BXUZGUMPSA-N
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Description

(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[310]hexan-2-one is an organic compound that features a bicyclic hexane structure with a sulfonyl group attached to a dimethylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one typically involves the following steps:

    Formation of the Bicyclic Hexane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the Dimethylbenzene Ring: This step may involve Friedel-Crafts alkylation or acylation reactions to attach the dimethylbenzene ring to the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of sulfonyl groups on biological activity. It can serve as a model compound for investigating enzyme interactions and metabolic pathways.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, sulfonyl-containing compounds are known for their antimicrobial and anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or activation of enzymatic activity. The bicyclic structure may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-ol: A similar compound with a hydroxyl group instead of a ketone.

    (1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexane: A similar compound without the ketone group.

Uniqueness

(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one is unique due to its specific combination of a bicyclic hexane core, a sulfonyl group, and a dimethylbenzene ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

923001-94-9

Molecular Formula

C14H16O3S

Molecular Weight

264.34 g/mol

IUPAC Name

(1R,5R)-1-(2,6-dimethylphenyl)sulfonylbicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C14H16O3S/c1-9-4-3-5-10(2)13(9)18(16,17)14-8-11(14)6-7-12(14)15/h3-5,11H,6-8H2,1-2H3/t11-,14-/m1/s1

InChI Key

NTRFEQOSYCMXPB-BXUZGUMPSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)S(=O)(=O)[C@]23C[C@H]2CCC3=O

Canonical SMILES

CC1=C(C(=CC=C1)C)S(=O)(=O)C23CC2CCC3=O

Origin of Product

United States

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